

Application of SCH 900978 (Ulixertinib) in In Vivo Xenograft Models

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Compound of Interest

Compound Name: SCH 900978

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Introduction

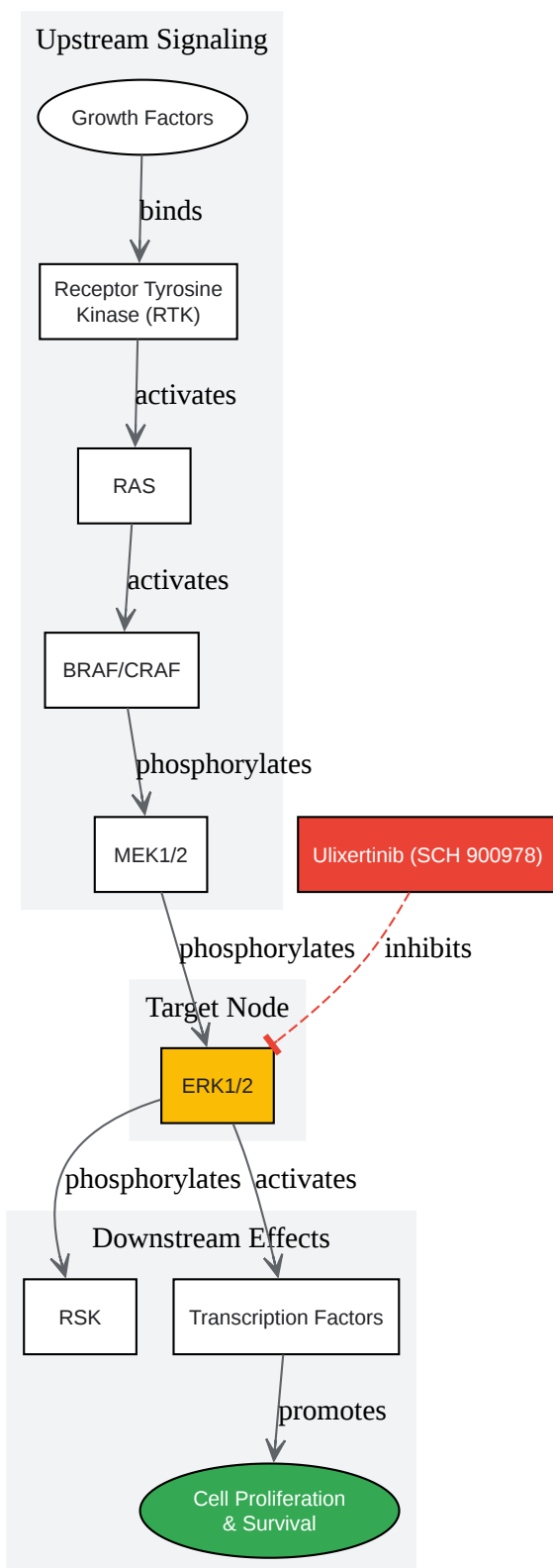
SCH 900978, also known as ulixertinib or BVD-523, is a first-in-class, potent, and selective inhibitor of extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1][2] As the terminal kinases in the mitogen-activated protein kinase (MAPK) signaling cascade, ERK1/2 are critical regulators of cell proliferation, differentiation, and survival.[1] Aberrant activation of the MAPK pathway is a hallmark of numerous human cancers, often driven by mutations in upstream proteins such as BRAF and RAS.[1][2] Ulixertinib, by targeting the final node in this pathway, presents a promising therapeutic strategy to overcome resistance mechanisms that can arise with inhibitors targeting upstream components.[1][3] Preclinical studies utilizing in vivo xenograft models have demonstrated the significant anti-tumor activity of ulixertinib across a range of cancer types.[2][4][5]

This document provides detailed application notes and protocols for the use of **SCH 900978** (ulixertinib) in in vivo xenograft models, based on published preclinical data.

Mechanism of Action: Targeting the MAPK/ERK Signaling Pathway

Ulixertinib is an orally available, ATP-competitive, and reversible inhibitor of ERK1 and ERK2.[1][6] By binding to the kinase domain of ERK1/2, it prevents the phosphorylation of

downstream substrates, such as ribosomal S6 kinase (RSK).[1][7] This blockade of ERK-mediated signaling leads to the inhibition of tumor cell proliferation and survival.[6] A key feature of ulixertinib is its ability to inhibit the phosphorylation of its target substrates even in the presence of increased ERK1/2 phosphorylation, a paradoxical effect that distinguishes it from other MAPK pathway inhibitors.[2]



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MAPK/ERK Signaling Pathway and Ulixertinib's Point of Inhibition.

In Vivo Xenograft Model Applications: Data Summary

Ulixertinib has demonstrated significant anti-tumor efficacy in a variety of preclinical xenograft models. The following tables summarize key quantitative data from these studies.

Table 1: Ulixertinib Monotherapy in BRAF-Mutant Xenograft Models

Cancer Type	Cell Line	Key Mutation	Animal Model	Dosing Regimen	Outcome	Reference
Melanoma	A375	BRAF V600E	Athymic Nude Mice	50 mg/kg BID	71% Tumor Growth Inhibition (TGI)	[2]
Melanoma	A375	BRAF V600E	Athymic Nude Mice	100 mg/kg BID	99% TGI, 7 partial regressions	[2]
Colorectal Cancer	Colo205	BRAF V600E	Athymic Nude Mice	50 mg/kg BID	-48.2% Tumor Regression	[6]
Colorectal Cancer	Colo205	BRAF V600E	Athymic Nude Mice	75 mg/kg BID	-77.2% Tumor Regression	[6]
Colorectal Cancer	Colo205	BRAF V600E	Athymic Nude Mice	100 mg/kg BID	-92.3% Tumor Regression	[6]
Pediatric Low-Grade Glioma	BT40	BRAF V600E	NSG Mice	80 mg/kg (single & multiple doses)	Delayed tumor growth, increased survival	[3] [8]

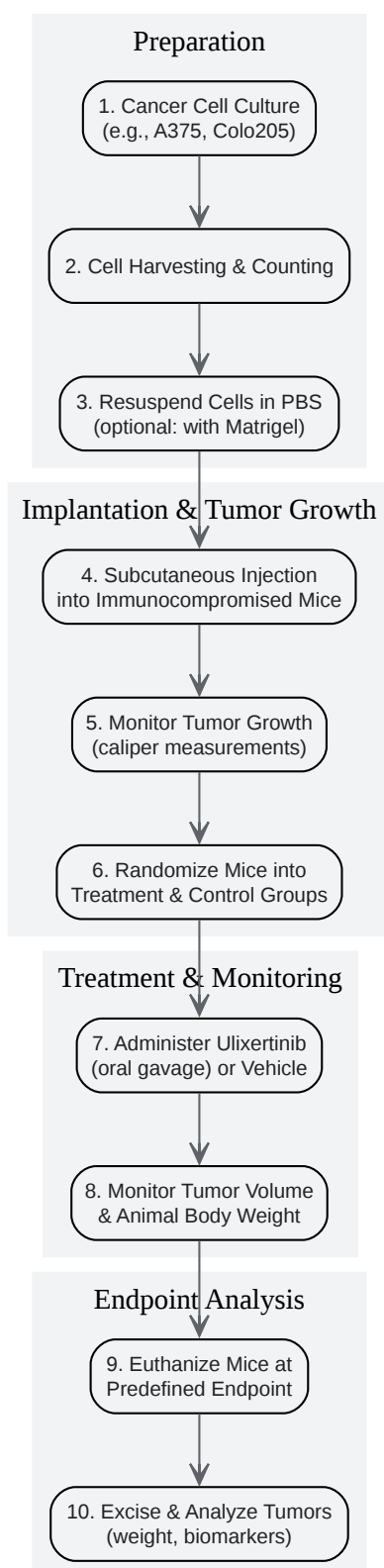
Table 2: Ulixertinib Monotherapy in Other Xenograft Models

Cancer Type	Cell Line	Key Mutation(s)	Animal Model	Dosing Regimen	Outcome	Reference
Pancreatic Cancer	MIAPaCa-2	KRAS G12C	Athymic Nude Mice	10-100 mg/kg BID	Dose-dependent antitumor activity	[2]
Neuroblastoma	CHLA136-Fluc	MYCN amplified	Not Specified	50 mg/kg daily	Significant tumor growth inhibition, prolonged survival	[5] [8]
Neuroblastoma	CHLA255-Fluc	c-Myc overexpressed	Not Specified	50 mg/kg daily	Significant tumor growth inhibition	[5]

Experimental Protocols

The following are detailed protocols for establishing and utilizing in vivo xenograft models to evaluate the efficacy of ulixertinib.

General Experimental Workflow



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Generalized Workflow for an In Vivo Xenograft Study with Ulixertinib.

Protocol 1: Subcutaneous Xenograft Model for Melanoma (A375) and Colorectal Cancer (Colo205)

1. Cell Culture and Preparation:

- Culture A375 (melanoma) or Colo205 (colorectal) cells in appropriate media (e.g., DMEM with 10% FBS) under standard conditions.
- Harvest cells during the exponential growth phase using trypsinization.
- Wash the cells with sterile phosphate-buffered saline (PBS).
- Perform a cell count and assess viability (e.g., using trypan blue exclusion).
- Resuspend the cells in a sterile solution of PBS, optionally mixed with Matrigel (1:1 ratio), to a final concentration of 5×10^6 to 10×10^6 cells per 100-200 μL .

2. Animal Model and Tumor Implantation:

- Use immunocompromised mice, such as athymic nude mice or NSG mice (6-8 weeks old).
- Subcutaneously inject the cell suspension into the flank of each mouse.
- Monitor the mice for tumor formation.

3. Tumor Growth, Randomization, and Treatment:

- Once tumors reach a palpable size (e.g., 100-200 mm^3), randomize the mice into treatment and control groups.
- Prepare ulixertinib for oral administration in a suitable vehicle.
- Administer ulixertinib via oral gavage at the desired dose (e.g., 50-100 mg/kg) and schedule (e.g., twice daily). The control group receives the vehicle only.

4. Monitoring and Endpoint Analysis:

- Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: $(\text{Length} \times \text{Width}^2) / 2$.
- Monitor the body weight of the mice regularly as an indicator of toxicity.
- Continue treatment for a predetermined period (e.g., 18-21 days) or until tumors in the control group reach a specified size.
- At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic biomarker analysis).

Protocol 2: Orthotopic Xenograft Model for Pediatric Low-Grade Glioma (BT40)

1. Cell Preparation:

- Culture patient-derived BT40 cells. For in vivo imaging, cells can be transduced with a luciferase reporter.
- Prepare a cell suspension of $1.8\text{--}2.0 \times 10^5$ cells in 4 μL of media.

2. Animal Model and Intracranial Implantation:

- Use 6-7 week old female NSG mice.
- Intracranially transplant the cell suspension into the cortex of the mice.

3. Tumor Growth Monitoring and Treatment:

- Monitor tumor growth using in vivo imaging systems (IVIS) for luciferase-transduced cells.
- Once tumors are established, randomize mice into treatment groups.
- Administer ulixertinib orally at the desired dose (e.g., 80 mg/kg).

4. Survival Analysis:

- Monitor the mice for signs of tumor progression and record survival data.

- The primary endpoint is typically an increase in the survival of the treated group compared to the control group.

Protocol 3: Xenograft Model for Neuroblastoma (CHLA136-Fluc, CHLA255-Fluc)

1. Cell Preparation:

- Culture CHLA136-Fluc (MYCN amplified) or CHLA255-Fluc (c-Myc overexpressed) cells. These cells are engineered to express firefly luciferase.
- Prepare cells for injection.

2. Tumor Implantation and Monitoring:

- Establish xenograft mouse models with the prepared neuroblastoma cells.
- Monitor tumor growth via bioluminescent imaging.

3. Treatment and Efficacy Evaluation:

- Randomize mice into treatment and control groups.
- Administer ulixertinib (e.g., 50 mg/kg) or vehicle daily for a specified period (e.g., three weeks).
- Monitor tumor burden using bioluminescent imaging and animal survival.
- Assess for any signs of toxicity, such as body weight loss.

Conclusion

SCH 900978 (ulixertinib) has demonstrated robust anti-tumor activity in a range of in vivo xenograft models of cancers with MAPK pathway dysregulation.[2][3][5] The detailed protocols and summarized data presented here provide a valuable resource for researchers and drug development professionals seeking to further investigate the therapeutic potential of this promising ERK1/2 inhibitor. These models are crucial for elucidating the in vivo efficacy, pharmacodynamics, and potential combination strategies for ulixertinib in a preclinical setting.

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